N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group, a fluorine atom, and a hydroxy group attached to a biphenyl structure, along with a carboxamide functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Introduction of Functional Groups:
Carboxamide Formation: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Catalysts: Palladium, copper
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid
- N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-amine
- N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-aldehyde
Uniqueness
N-Ethyl-3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical properties and potential biological activities. The combination of the ethyl, fluoro, and hydroxy groups further enhances its versatility and applicability in various fields of research .
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-17-15(19)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)18/h3-9,18H,2H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUCLCJOJXAXRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683617 |
Source
|
Record name | N-Ethyl-3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-62-5 |
Source
|
Record name | N-Ethyl-3-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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